Thiazole-5-Carboxylic Acid Regioisomer Provides Access to Validated CK2 Kinase Inhibitor Pharmacophore vs. 4-Carboxylic Acid Regioisomer
The thiazole-5-carboxylic acid regioisomer (target compound) maps onto the pharmacophore required for protein kinase CK2 inhibition, whereas the thiazole-4-carboxylic acid isomer (CAS 2248343-83-9) positions the carboxylate at a non-equivalent vector. Derivatives of 1,3-thiazole-5-carboxylic acid have been identified as CK2 inhibitors with the most active compound, 2-(3-fluoro-phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, exhibiting an IC50 of 0.4 μM, and ligand efficiencies ranging from 0.45–0.56 kcal/mol/non-hydrogen atom, exceeding the 0.3 lower limit for hit-to-lead candidacy [1]. The 4-carboxylic acid regioisomer is not represented in this validated CK2 pharmacophore series and would direct the carboxylate into a different region of the ATP-binding site, fundamentally altering hydrogen-bonding geometry .
| Evidence Dimension | CK2 inhibitory activity and ligand efficiency of thiazole-5-carboxylic acid scaffold vs. 4-carboxylic acid regioisomer |
|---|---|
| Target Compound Data | Thiazole-5-carboxylic acid scaffold yields CK2 inhibitors with IC50 = 0.4 μM; ligand efficiency = 0.45–0.56 kcal/mol/non-H atom |
| Comparator Or Baseline | Thiazole-4-carboxylic acid regioisomer: no reported CK2 inhibitory activity; different carboxylate vector incompatible with ATP-binding site H-bond network |
| Quantified Difference | IC50 = 0.4 μM for 5-carboxylic acid series vs. no activity reported for 4-carboxylic acid regioisomer; ligand efficiency >0.3 threshold met only by 5-carboxylic acid series |
| Conditions | In vitro P32 radioactive kinase assay against CK2; virtual screening and molecular docking into CK2 ATP-binding site |
Why This Matters
For kinase inhibitor programs targeting CK2, selecting the 5-carboxylic acid regioisomer provides direct access to a validated pharmacophore with established ligand efficiency metrics, whereas the 4-carboxylic acid regioisomer would require de novo SAR exploration with no guaranteed activity.
- [1] Protopopov MV, Volynets GP, Starosyla SA, Vdovin VS, Lukashov SS, Bilokin YV, Bdzhola VG, Yarmoluk SM. Identification of 1,3-thiazole-5-carboxylic acid derivatives as inhibitors of protein kinase CK2. Curr Enzyme Inhib. 2018; 14(2): 152-159. Available at: http://www.medchem.org.ua/en/research/protein-kinase-inhibitors/ck2-inhibitors/190-13-thiazole-5-carboxylic-acid-derivatives View Source
